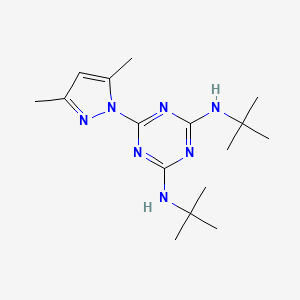
N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as DTT, is a compound that has gained significant attention in scientific research due to its unique properties. DTT is a highly selective and potent inhibitor of protein tyrosine phosphatases (PTPs), which makes it a valuable tool for studying the roles of PTPs in various biological processes.
Mecanismo De Acción
DTT works by binding to the active site of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, which prevents the enzymes from dephosphorylating their substrates. This leads to an accumulation of phosphorylated proteins, which can then be studied to gain insights into the roles of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine in various biological processes.
Biochemical and Physiological Effects:
DTT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DTT can inhibit the activity of a wide range of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, including those implicated in cancer and autoimmune disorders. DTT has also been shown to induce apoptosis in cancer cells and to enhance the immune response to viral infections in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DTT is its high selectivity and potency towards N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine. This makes it a valuable tool for studying the roles of these enzymes in various biological processes. However, DTT's potency can also be a limitation in certain experiments, as it can lead to off-target effects. Additionally, DTT's high lipophilicity can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research involving DTT. One area of interest is the development of more selective PTP inhibitors that can target specific isoforms of these enzymes. Another direction is the exploration of DTT's potential as a therapeutic agent for cancer and autoimmune disorders. Finally, there is a need for further studies on the biochemical and physiological effects of DTT, particularly in vivo.
Métodos De Síntesis
The synthesis of DTT involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction yields DTT as a white crystalline powder with a high purity level.
Aplicaciones Científicas De Investigación
DTT has been widely used in scientific research to study the roles of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine in various biological processes. N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine are enzymes that regulate the phosphorylation state of proteins, which is a critical step in many cellular signaling pathways. Dysregulation of PTP activity has been linked to numerous diseases, including cancer, diabetes, and autoimmune disorders. DTT's ability to selectively inhibit PTP activity has made it a valuable tool for studying the functions of these enzymes in disease states.
Propiedades
IUPAC Name |
2-N,4-N-ditert-butyl-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7/c1-10-9-11(2)23(22-10)14-18-12(20-15(3,4)5)17-13(19-14)21-16(6,7)8/h9H,1-8H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCSDPOIUDJMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC(C)(C)C)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)
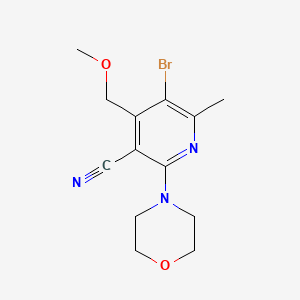

![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
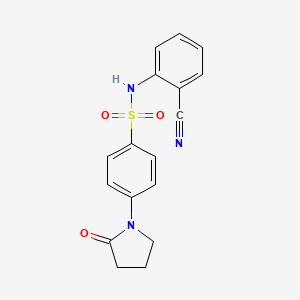
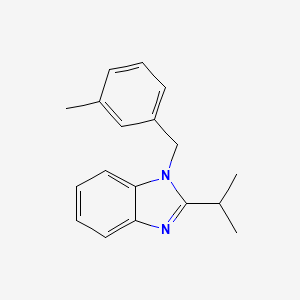
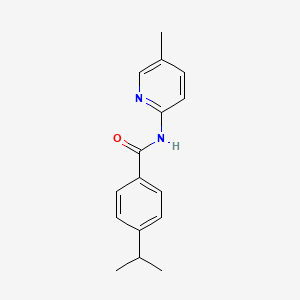
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
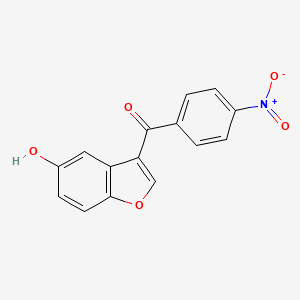
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
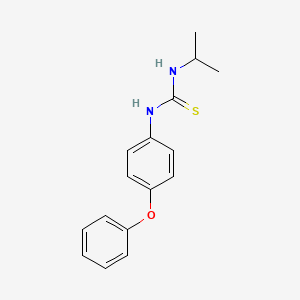
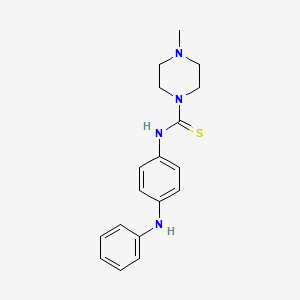
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)